3-Chlorophenol

Overview

Description

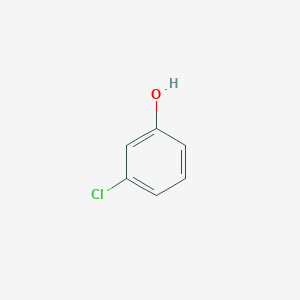

3-Chlorophenol (3-CP, CAS 108-43-0) is an aromatic organic compound with a chlorine atom substituted at the meta position of the phenol ring. Its chemical formula is C₆H₅ClO, and it is a colorless to pale-yellow liquid with a phenolic odor. 3-CP is used in industrial applications such as pesticide synthesis, chemical intermediates, and laboratory research . It is moderately soluble in water (8.6 g/L at 25°C) and exhibits higher volatility compared to higher chlorinated phenols .

Preparation Methods

Contextualizing 3-Chlorophenol in Industrial Syntheses

Inferred Synthetic Routes for this compound

Industrial production of this compound typically involves:

-

Direct Chlorination of Phenol : Using chlorine gas in the presence of Lewis acid catalysts (e.g., FeCl₃) to favor meta-substitution.

-

Hydrolysis of 1,3-Dichlorobenzene : Reaction under alkaline conditions to yield this compound.

-

Diazotization and Hydrolysis : Converting aniline derivatives to diazonium salts followed by chlorination.

While these methods are well-established, the provided patents focus on downstream applications rather than primary synthesis.

Advanced Methodologies Utilizing this compound

Nitration and Reduction for 3-Chloro-2-Aminophenol (CN103360269B)

The patent CN103360269B outlines a two-step process starting with this compound :

-

Nitration :

-

Reagents : Concentrated HNO₃ in acetic acid solvent.

-

Conditions : Mildly acidic environment at 40–60°C for 4–6 hours.

-

Outcome : 3-Chloro-2-nitrophenol (85–90% yield).

-

Advantage : Acetic acid acts as both solvent and catalyst, avoiding corrosive sulfuric acid.

-

-

Reduction :

-

Reagents : Hydrazine hydrate and FeSO₄ in ethanol-water.

-

Conditions : Reflux at 80°C for 3 hours.

-

Outcome : 3-Chloro-2-aminophenol (92–95% purity, 88% yield).

-

This method emphasizes operational safety and reduced byproduct formation compared to traditional nitration-reduction routes.

Continuous Flow Synthesis of 4-Amino-3-Chlorophenol (CN107739313B)

The patent CN107739313B employs this compound in a microchannel reactor system for efficient diazotization and coupling :

-

Diazotization :

-

Reactants : Sulfanilic acid, NaNO₂, and HCl.

-

Conditions : –5°C to 20°C, 30–60 s residence time.

-

Output : Diazonium salt intermediate.

-

-

Coupling with this compound :

-

Reactants : Diazonium salt and this compound in alkaline medium.

-

Conditions : 0–30°C, 20–45 s residence time.

-

Output : Azo compound (yield >95%).

-

-

Reduction :

-

Reducing Agents : Zn/NH₄HCO₂ or Sn/NH₄HCO₂.

-

Conditions : Room temperature, 3 hours.

-

Output : 4-Amino-3-chlorophenol (82–83% total yield, >99% purity).

-

This continuous flow approach minimizes thermal degradation risks and improves scalability.

Comparative Analysis of Methodologies

Batch vs. Continuous Flow Systems

| Parameter | Batch Reactor (Traditional) | Microchannel Reactor (CN107739313B) |

|---|---|---|

| Reaction Time | 4–6 hours | 30–60 seconds |

| Temperature Control | Moderate | Precise (-5°C to 30°C) |

| Byproduct Formation | 10–15% | <2% |

| Scalability | Limited | High |

| Energy Efficiency | Low | High |

The shift to continuous flow systems reduces residence time by 99% and enhances heat dissipation, critical for exothermic reactions like diazotization .

Economic and Environmental Impact

-

Cost Reduction : Microreactors cut raw material waste by 20–30% through optimized stoichiometry .

-

Safety : Eliminates hazardous intermediate storage, reducing explosion risks.

-

Sustainability : Lower energy consumption (30% reduction) and reduced solvent volumes align with green chemistry principles.

Challenges and Innovations in this compound Utilization

Limitations of Current Practices

-

Purity Requirements : Pharmaceutical-grade this compound demands >99.5% purity, challenging to achieve via direct chlorination.

-

Regulatory Compliance : Strict controls on chlorinated byproducts (e.g., dioxins) necessitate advanced purification steps.

Emerging Technologies

-

Catalytic Chlorination : Zeolite catalysts improve meta-selectivity to >90%, minimizing ortho/para isomers.

-

Biocatalytic Routes : Engineered enzymes for regioselective chlorination show promise in lab-scale trials.

Chemical Reactions Analysis

Radical-Mediated Reactions in Aqueous Solutions

3-Chlorophenol undergoes distinct reaction pathways with hydroxyl (OH) and hydrogen (H) radicals depending on pH:

Mechanistic Insights :

-

Under alkaline conditions, OH radicals abstract hydrogen from the phenolic group, forming resonance-stabilized phenoxyl radicals. The meta -chlorine substituent directs radical formation, enhancing degradation efficiency compared to ortho- and para-isomers .

-

In acidic media, H radicals preferentially add to the aromatic ring, forming cyclohexadienyl radicals that may undergo further reduction or coupling .

Fenton-Driven Hydroxylation

In the presence of Fe²⁺/H₂O₂ (Fenton’s reagent), this compound degrades via hydroxyl radical attack:

-

Hydroxylation : OH radicals add to the aromatic ring, generating dihydroxylated intermediates.

-

Ring Cleavage : Intermediates undergo oxidative cleavage, forming aldehydes (e.g., maleic acid derivatives).

Comparative Reactivity :

this compound degrades faster than 2- and 4-chlorophenols due to reduced steric hindrance and electronic effects favoring radical attack at the meta position .

Electrochemical Behavior

A CdSe/ZnS quantum dot-modified electrode demonstrated selective detection of this compound:

| Parameter | Value |

|---|---|

| Sensitivity | 3.6392 µA µM⁻¹ cm⁻² |

| Linear Dynamic Range | 0.1 nM – 0.1 mM |

| Detection Limit | 26.09 ± 1.30 pM |

| Response Time | 13 seconds |

Key Findings :

-

The sensor showed no interference from chlorobenzene, benzyl chloride, or phenolic derivatives .

-

Electrochemical oxidation at +1.5 V (vs. Ag/AgCl) generated distinct current responses proportional to this compound concentration .

Chemical Incompatibilities and Stability

This compound reacts hazardously with:

-

Acid chlorides : Risk of exothermic decomposition.

-

Oxidizing agents : May produce toxic chlorinated byproducts.

-

Acid anhydrides : Potential for uncontrolled polymerization .

Stability Notes :

Degradation in Water Systems

-

Advanced Oxidation Processes (AOPs) : UV/H₂O₂ and ozone treatments achieve >90% degradation efficiency within 60 minutes .

-

Microbial Pathways : Pseudomonas spp. metabolize this compound via meta-cleavage pathways, though slower than abiotic methods .

Synthetic Utility

Scientific Research Applications

Introduction to 3-Chlorophenol

This compound (3-CP) is an organic compound with the molecular formula . It is a colorless or white solid that is highly soluble in water and has significant applications across various industries, including pharmaceuticals, dyes, and organic synthesis. This article explores the diverse applications of this compound, emphasizing its scientific research applications, environmental significance, and industrial uses.

Physical Properties

- Appearance : White to light yellow crystalline solid

- Solubility : Soluble in ethanol and ether

- Odor : Characteristic odor typical of chlorinated phenols

Pharmaceutical Industry

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its antifungal properties make it valuable in developing medications that combat fungal infections. Additionally, it is used in the production of disinfectants and antiseptics due to its antimicrobial activity .

Detection and Monitoring

Recent studies have focused on developing sensors for detecting this compound due to its toxicity and environmental persistence. For example:

- Electrochemical Sensors : Researchers have developed sensors using materials like CdSe/ZnS quantum dots that demonstrate high sensitivity and selectivity for detecting 3-CP in environmental samples. These sensors can effectively monitor pollution levels in ground and surface water .

Adsorption Studies

Research has shown that modified montmorillonite can effectively adsorb this compound from aqueous solutions. Studies indicate that up to 97% of 3-CP can be removed using this low-cost adsorbent, highlighting its potential for water purification applications .

Industrial Uses

This compound is widely utilized in the following industrial applications:

- Dyes and Pigments : As a precursor in synthesizing various dyes and pigments, it plays a crucial role in the textile industry.

- Organic Synthesis : It is employed as a building block for synthesizing polycyclic aromatic compounds and other complex organic molecules .

Kinetic Studies

Investigations into the degradation kinetics of this compound reveal that it degrades more rapidly than its analogs (2- and 4-chlorophenol) when exposed to hydroxyl radicals generated by ferrous sulfate and hydrogen peroxide. This property is essential for understanding its environmental impact and potential remediation strategies .

Sensor Development

Innovative research has led to the creation of novel sensors capable of detecting low concentrations of this compound, which could significantly enhance environmental monitoring efforts. These sensors utilize advanced materials to ensure high sensitivity and stability over time .

Case Study 1: Electrochemical Sensor Development

A study focused on developing an electrochemical sensor using Er2O3/CuO nanomaterials demonstrated significant sensitivity towards this compound detection. The sensor showed a large dynamic range and low detection limit, making it suitable for real-time monitoring of environmental pollutants .

Case Study 2: Adsorption Efficiency

In another study examining the adsorption capacity of modified montmorillonite for removing this compound from water, researchers found that this material could achieve up to 97% removal efficiency under optimal conditions. This finding underscores the potential for using modified montmorillonite as an effective low-cost adsorbent for wastewater treatment .

Mechanism of Action

The mechanism of action of 3-Chlorophenol involves its interaction with cellular components. It is known to inhibit the activity of certain enzymes, such as lysozyme, by binding to their active sites . This interaction disrupts normal cellular processes, leading to antimicrobial effects. The compound also affects the electron transport chain in microbial cells, leading to cell death .

Comparison with Similar Compounds

Structural and Physicochemical Properties

3-CP differs from other chlorophenols in the position and number of chlorine substituents, which significantly influence its reactivity and environmental behavior:

- 2-Chlorophenol (2-CP): The ortho-chlorine substituent increases steric hindrance, reducing adsorption affinity compared to 3-CP. For example, 2-CP exhibits lower adsorption capacity (1.25 active centers) on HDTMA-modified halloysite nanotubes (HDTMA/HAL) compared to 3-CP (1.39 active centers) .

- 4-Chlorophenol (4-CP): The para-substituted chlorine enhances symmetry, leading to higher adsorption capacity (1.47 active centers on HDTMA/HAL) and lower biodegradability than 3-CP .

- Dichlorophenols (DCPs): Increased chlorine substitution (e.g., 2,4-DCP) reduces adsorption efficiency due to steric and electronic effects. For instance, 2,4-DCP has 1.19 active centers on HDTMA/HAL, lower than 3-CP .

Key Physicochemical Differences (from Table 4-1 and 4-2 in ):

| Compound | Chlorine Position | Molecular Weight (g/mol) | Water Solubility (g/L) |

|---|---|---|---|

| 3-Chlorophenol | meta | 128.56 | 8.6 |

| 2-Chlorophenol | ortho | 128.56 | 28.5 |

| 4-Chlorophenol | para | 128.56 | 27.0 |

| 2,4-Dichlorophenol | ortho, para | 163.00 | 4.5 |

Adsorption Behavior

Adsorption efficiency depends on chlorine substitution and adsorbent type:

- On HDTMA/HAL: 3-CP adsorption capacity (1.39 active centers) is intermediate between 2-CP (1.25) and 4-CP (1.47) due to differences in molecular symmetry and steric effects . Higher chlorinated phenols (e.g., trichlorophenols) exhibit reduced adsorption due to increased hydrophobicity and steric hindrance .

- On Activated Carbon (NAC 1240): The order of adsorption capacity is o-cresol > 3-CP > phenol, with 3-CP (166.7 mg/g) outperforming phenol (161.3 mg/g) due to enhanced hydrophobicity from the chlorine substituent .

Degradation and Reactivity

- Sonolytic Degradation: 3-CP degradation is enhanced by moderate H₂O₂ concentrations (200 mg/L increases rate by >50%), but inhibited at higher concentrations (700 mg/L), unlike dimethyl phthalate, which shows less sensitivity to H₂O₂ .

- Biodegradation: 3-CP is metabolized by Pseudomonas and Rhodococcus strains but is a poor inducer of biodegradation genes (e.g., cphA2A1 in Rhodococcus sp. YH-5B), unlike 4-CP and phenol .

- Enzymatic Hydroxylation :

Toxicological and Environmental Impact

- Toxicity: 3-CP is less acutely toxic than pentachlorophenol but more persistent than phenol due to its chlorine substituent .

- Sensor Development: 3-CP-specific sensors (e.g., MnAl₂O₄-ZnAl₂O₄ and Er₂O₃/CuO-based electrodes) achieve detection limits of ~0.1 nM, outperforming sensors for higher chlorinated phenols in sensitivity .

Biological Activity

3-Chlorophenol (3-CP) is a chlorinated aromatic compound that has garnered attention due to its environmental presence and biological effects. This article explores the biological activity of 3-CP, focusing on its toxicity, degradation, and potential applications in environmental remediation.

This compound is an aromatic compound with the chemical formula C6H5ClO. It features a hydroxyl group (-OH) and a chlorine atom attached to the benzene ring at the meta position. The structure of 3-CP influences its reactivity and interaction with biological systems.

Acute Toxicity

This compound exhibits significant acute toxicity. Exposure can lead to symptoms such as skin irritation, respiratory distress, and central nervous system effects, including headaches and seizures. The compound has been shown to affect liver and kidney functions, although there is currently no evidence linking it to carcinogenicity in animal studies . Table 1 summarizes the acute toxicity data for 3-CP.

| Exposure Route | LD50 (mg/kg) | Effects |

|---|---|---|

| Oral (rats) | 2000 | Neuromuscular weakness, convulsions |

| Dermal (rats) | 485 (males) | Hyperactivity followed by hypoactivity |

Chronic Effects

Chronic exposure to 3-CP may lead to liver and kidney damage. Long-term effects include potential reproductive toxicity; however, comprehensive studies are lacking .

The biological activity of 3-CP primarily stems from its ability to generate reactive oxygen species (ROS), leading to oxidative stress. Studies have indicated that 3-CP can induce DNA damage through mechanisms involving hydroxyl radicals, which can result in single and double-strand breaks in DNA .

Oxidative Stress Induction:

- The interaction of 3-CP with hydroxyl radicals results in the formation of chlorinated phenoxyl radicals, which are highly reactive .

- Increased levels of ROS can disrupt cellular homeostasis and lead to cell death.

Biodegradation Potential

This compound is known for its biodegradability under specific conditions. Certain microbial strains, such as Pseudomonas putida, have demonstrated the ability to degrade 3-CP effectively. This characteristic makes it a candidate for bioremediation efforts in contaminated environments .

Case Study: Bioremediation Using Pseudomonas putida

A study investigated the use of Pseudomonas putida for the degradation of 3-CP in a controlled environment. The results indicated that:

- The bacteria could utilize 3-CP as a sole carbon source.

- Chloride ions were released as a byproduct, indicating successful dehalogenation.

This bioremediation strategy highlights the potential for using microbial processes to mitigate pollution from chlorinated phenols .

Analytical Methods for Detection

Recent advancements in sensor technology have enabled the development of electrochemical sensors for detecting 3-CP in environmental samples. These sensors utilize quantum dots and exhibit high sensitivity and rapid response times, making them effective tools for monitoring contamination levels .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Chlorophenol (3-CP) that influence its environmental behavior and experimental handling?

- Answer : 3-CP (C₆H₅ClO, MW 128.56) has a melting point of 33–35°C, boiling point of 214°C, and water solubility of 27.7 g/L at 20°C . Its density (1.218 g/cm³) and refractive index (1.565–1.567) affect partitioning in environmental matrices. The compound’s volatility (flash point 97°C) and stability under acidic/oxidizing conditions necessitate storage in cool, ventilated areas. These properties guide experimental design for extraction, degradation, and toxicity studies.

Q. How can UV-Vis spectroscopy determine the dissociation constants (Ka) of 3-CP under varying temperatures?

- Answer : UV-Vis spectroscopy measures absorbance changes as a function of temperature (25–175°C) to calculate Ka. For 3-CP, Ka peaks at 125°C (due to endothermic dissociation) and decreases thereafter, contrasting with 4-CP, where Ka increases linearly with temperature. The method requires high-pressure cells to maintain saturated vapor conditions and regression models (e.g., Van’t Hoff isobar) to interpret thermodynamic parameters like ΔH and ΔS .

Q. What are the standard protocols for safe handling and disposal of 3-CP in laboratory settings?

- Answer : OSHA guidelines recommend using dry lime or soda ash to neutralize spills, followed by collection in sealed containers . Personal protective equipment (PPE) is mandatory due to toxicity (Swallowing harmful, H302). Incompatibility with acids, chlorides, and oxidizing agents necessitates segregated storage . Waste disposal must comply with local regulations, prioritizing incineration or chemical treatment.

Advanced Research Questions

Q. How do photocatalytic degradation kinetics of 3-CP compare to its isomers, and what factors govern its efficiency?

- Answer : 3-CP degrades slower than 2-CP and 4-CP due to weaker inductive/mesomeric effects at the meta position. Pd/Ag-doped TiO₂ achieves a first-order rate constant of −0.019 s⁻¹ initially, dropping to −0.008 s⁻¹ after 100 minutes . Key factors include catalyst doping (enhancing charge separation), pH (optimal near neutral), and light wavelength (300 nm UV). Competitive adsorption with intermediates (e.g., chlorocatechols) may reduce efficiency .

Q. What methodological considerations are critical when designing molecularly imprinted polymers (MIPs) for selective 3-CP adsorption?

- Answer : MIPs require template-functional monomer ratios (e.g., methacrylic acid) optimized via FTIR and Langmuir isotherm validation (max capacity ~45 mg/g) . Physisorption dominates (Eₐ = 12.3 kJ/mol), with exothermic ΔH (−8.2 kJ/mol) favoring low-temperature operation. Elution with methanol (>90% recovery) and pH control (neutral) are critical for reusability .

Q. How do microbial pathways like ortho-cleavage in Pseudomonas putida CP1 affect 3-CP biodegradation, and what challenges arise at elevated concentrations?

- Answer : P. putida CP1 degrades 3-CP via ortho-cleavage of 3-chlorocatechol, but autoaggregation occurs at >0.78 mM, reducing biomass and degradation rates . Substrate inhibition and metabolite toxicity (e.g., chloromuconic acids) require acclimatization strategies. Comparative studies show 4-CP degradation is faster (2.34 mM tolerance) due to less cytotoxic intermediates .

Q. What advanced analytical techniques resolve co-existing chlorophenols in multicomponent systems?

- Answer : Artificial neural networks (ANN) with principal component analysis (PC-ANN) preprocess kinetic data (e.g., oxidative coupling to N,N-diethyl-p-phenylenediamine) to achieve <5% prediction error for 2-CP/3-CP mixtures . Electrochemical sensors (e.g., CeNiCu-LDH@CC electrodes) enable simultaneous detection of 3-CP and 2,4-DCP via distinct oxidation peaks (−0.25 V and +0.15 V vs. Ag/AgCl) .

Q. Why does 3-CP exhibit lower reactivity than triclosan in manganese oxide-mediated oxidation, and how do substituent effects influence reaction kinetics?

- Answer : Triclosan’s ether linkage and dichlorophenoxy group enhance hydrophobicity and radical coupling efficiency (k = 0.46 h⁻¹) compared to 3-CP (k = 0.19 h⁻¹) . Steric hindrance from meta-chlorine in 3-CP reduces adsorption on MnO₂ surfaces, while electron-withdrawing groups lower phenoxy radical stability. pH and competing ions (e.g., Ca²⁺) further modulate rates .

Q. What contradictions exist in thermodynamic data for 3-CP dissociation, and how can they inform model refinement?

- Answer : 3-CP’s Ka peaks at 125°C (unlike 4-CP), attributed to competing endothermic dissociation and exothermic solvation effects . Discrepancies in ΔH values (3-CP: 25 kJ/mol vs. 2-CP: 32 kJ/mol) suggest isomer-specific solvation entropy contributions. These anomalies highlight the need for multi-term regression models in high-temperature studies .

Q. What gaps persist in toxicological profiles of 3-CP, and how can researchers address them?

- Answer : ATSDR identifies missing data on chronic exposure thresholds, endocrine disruption mechanisms, and metabolite toxicity (e.g., chlorinated quinones) . Prioritized research includes in vivo models for bioaccumulation, advanced QSAR studies, and biomonitoring in contaminated ecosystems .

Q. Methodological Tables

Properties

IUPAC Name |

3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORNXRXVQWOLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO, Array | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25231-12-3 | |

| Record name | Phenol, 3-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25231-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4024800 | |

| Record name | 3-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-chlorophenol appears as white crystals with an odor of phenol. Sinks in and slowly dissolves in water. (NTP, 1992), White solid with an odor of phenol; Discolors upon air exposure; [Hawley] Yellow solidified mass or fragments with a stench; mp = 31 deg C; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

417 °F at 760 mmHg (NTP, 1992), 214 °C | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 233.6 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 59 °F (NTP, 1992), Slightly sol in chloroform; soluble in ethanol and ether; very sol in benzene, Soluble in caustic alkali, In water, 2.60X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 2.6 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.245 at 113 °F (NTP, 1992) - Denser than water; will sink, 1.245 at 45 °C, Relative density (water = 1): 1.245 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 111.6 °F ; 5 mmHg at 162 °F (NTP, 1992), 0.12 [mmHg], VP: 1 mm Hg at 44.2 °C, 0.125 mm Hg at 25 °C, Vapor pressure, Pa at 44.2 °C: 133 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade[s] of chlorophenols. /Chlorophenols/ | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles, White crystals | |

CAS No. |

108-43-0 | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Chlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Z7M2FTAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

91 °F (NTP, 1992), 33.5 °C, 33 °C | |

| Record name | M-CHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20009 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorophenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-CHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.